(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a bromopyridine moiety and a thiazepane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and thiazepane functionalities suggests it could be a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Next, the thiazepane ring is constructed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine and a thioester. The final step involves coupling the bromopyridine derivative with the thiazepane moiety, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Coupling Reactions: The bromopyridine moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
The major products depend on the specific reactions. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while coupling reactions could produce more complex biaryl structures.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The thiazepane ring is a common motif in many bioactive molecules, suggesting possible applications in developing new therapeutics.
Industry
Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for any bioactive derivatives of (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone would depend on the specific molecular targets. Generally, compounds with thiazepane rings can interact with various enzymes or receptors, potentially modulating their activity. The bromopyridine moiety might enhance binding affinity or selectivity through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- (5-Bromopyridin-3-yl)(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
- (5-Chloropyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Uniqueness
Compared to similar compounds, (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the bromine atom and the o-tolyl group. These structural features can influence the compound’s reactivity and potential biological activity, making it a distinct entity in the realm of synthetic and medicinal chemistry.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2OS/c1-13-4-2-3-5-16(13)17-6-7-21(8-9-23-17)18(22)14-10-15(19)12-20-11-14/h2-5,10-12,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLDPYJOQJACGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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